

Analytical Protocol for Phenkapton in Environmental Matrices

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Compound Focus: Phenkapton

CAS No.: 2275-14-1

Cat. No.: S576430

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This protocol provides methodologies for the detection and quantification of **Phenkapton** in water and soil/sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection and Preservation

- **Water Samples:** Collect grab samples in 1L amber glass bottles. If residual chlorine is present, add sodium thiosulfate. Adjust water sample pH to approximately 7.0. Store at 4°C and extract within 7 days [1].
- **Soil/Sediment Samples:** Collect samples using a stainless-steel corer. Freeze immediately at -20°C and process within 14 days. Before extraction, thaw and air-dry at room temperature, then homogenize and sieve through a 2-mm mesh.

Sample Preparation and Extraction

Solid-Phase Extraction (SPE) for Water Samples This is the recommended method for aqueous samples [1].

- **Sorbent:** Use C18 or Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 500 mg, 6 mL).
- **Procedure:**
 - Condition the cartridge with 5-10 mL of methanol followed by 5-10 mL of reagent water.

- Pass a known volume of water (100-1000 mL) through the cartridge at a flow rate of 5-10 mL/min.
- Dry the cartridge under vacuum for 10-20 minutes.
- Elute the analyte with 5-10 mL of a suitable solvent (e.g., ethyl acetate or methanol).
- Gently evaporate the eluent to near dryness under a stream of nitrogen and reconstitute in 1.0 mL of an appropriate solvent for instrumental analysis.

Solid-Liquid Extraction (SLE) for Soil/Sediment Samples

- **Extraction Solvent:** Acetone and n-hexane mixture (1:1, v/v) or ethyl acetate.
- **Procedure:**
 - Place 10 g of sample into a centrifuge tube.
 - Add 20 mL of extraction solvent and shake vigorously for 1 minute.
 - Sonicate for 10-15 minutes, then centrifuge.
 - Collect the supernatant and repeat the extraction twice.
 - Combine the supernatants, concentrate using a rotary evaporator or nitrogen evaporator, and perform a clean-up step if necessary.

Instrumental Analysis

Method A: Gas Chromatography-Mass Spectrometry (GC-MS) This method is suitable for the relatively low polarity and volatility of **Phenkapton** [2].

- **GC Conditions:**
 - **Column:** HP-5MS (30 m × 0.25 mm ID, 0.25 μm film thickness) or equivalent.
 - **Injector Temperature:** 250°C.
 - **Oven Program:** Initial 60°C (hold 2 min), ramp to 300°C at 15°C/min (hold 5 min).
 - **Carrier Gas:** Helium, constant flow 1.0 mL/min.
 - **Injection:** 1 μL, splitless mode.
- **MS Conditions:**
 - **Ionization Mode:** Electron Impact (EI, 70 eV).
 - **Ion Source Temperature:** 230°C.
 - **Transfer Line Temperature:** 280°C.
 - **Acquisition Mode:** Selected Ion Monitoring (SIM). Monitor key ions based on **Phenkapton's** fragmentation (e.g., m/z 377, 379, 381 for the molecular ion cluster and characteristic fragments).

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS offers high sensitivity and specificity, especially for complex matrices [1] [3].

- **LC Conditions:**
 - **Column:** C18 column (e.g., 100 mm × 2.1 mm, 1.8 μm).
 - **Mobile Phase:** (A) Water with 5 mM ammonium acetate; (B) Methanol.
 - **Gradient:** 50% B to 95% B over 10 min, hold 5 min.
 - **Flow Rate:** 0.3 mL/min.
 - **Column Temperature:** 40°C.
 - **Injection Volume:** 5-10 μL.
- **MS/MS Conditions:**
 - **Ionization:** Electrospray Ionization (ESI) in positive mode.
 - **Source Parameters:** Optimize for capillary voltage, desolvation temperature, and gas flow.
 - **Acquisition:** Multiple Reaction Monitoring (MRM). The precursor ion is [M+H]⁺ (m/z 378.3). Optimize the collision energy for at least two characteristic product ions for confirmation.

Method Validation Parameters

For any analytical method, key validation parameters should be established. The table below outlines typical performance characteristics to target based on environmental analysis guidelines [4].

Table 1: Target Method Validation Performance Characteristics for **Phenkapton**

Parameter	Target Value / Performance
Linear Range	1 - 500 μg/L (or ng/g)
Limit of Detection (LOD)	≤ 0.1 μg/L (or ng/g)
Limit of Quantification (LOQ)	≤ 0.5 μg/L (or ng/g)
Accuracy (Recovery)	70 - 120%
Precision (% RSD)	< 15% (at LOQ: < 20%)

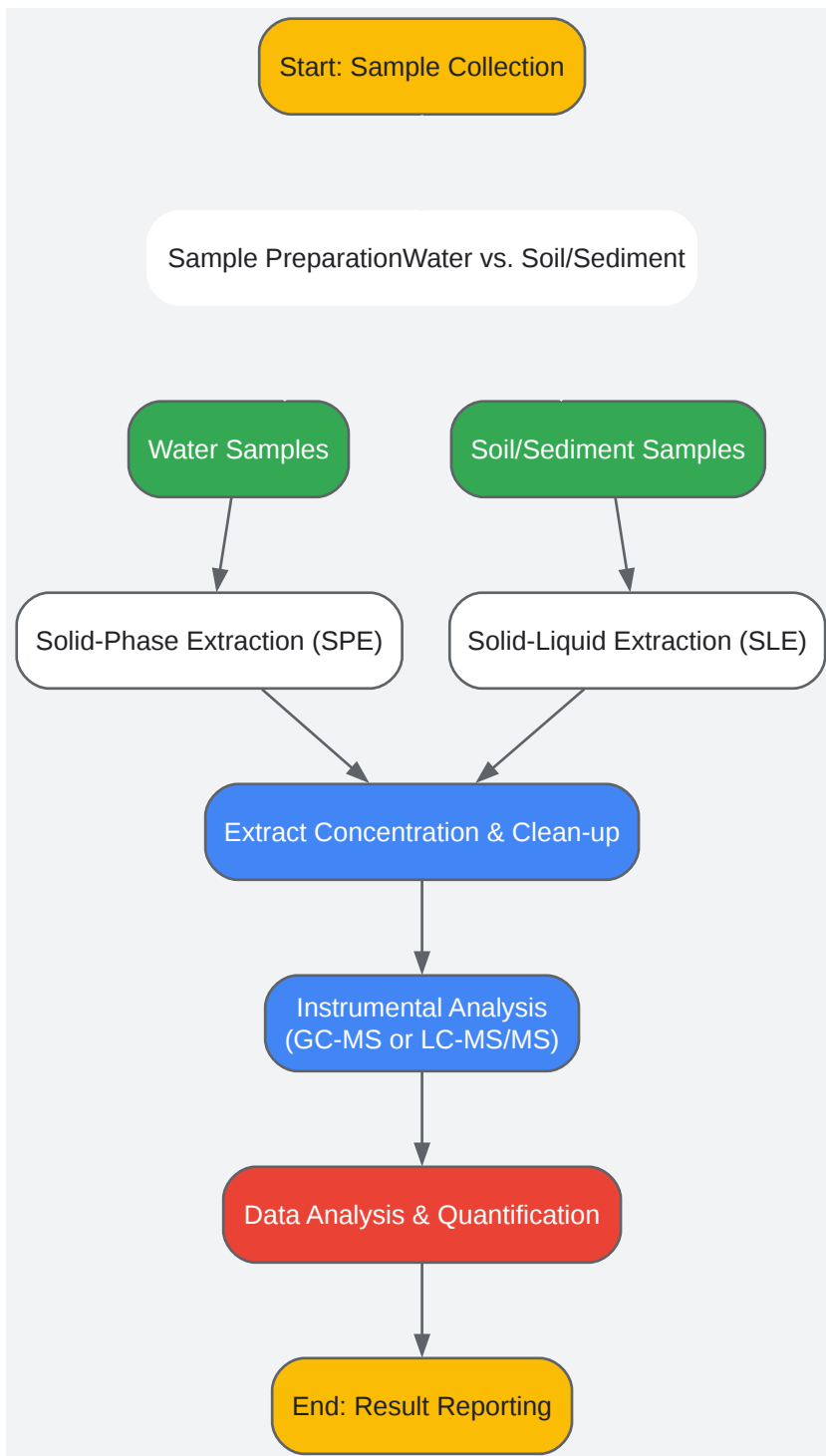
Chemical Properties & Analytical Considerations

- **IUPAC Name:** S-2,5-dichlorophenylthiomethyl O,O-diethyl phosphorodithioate [5]
- **CAS RN:** 2275-14-1 [5]

- **Molecular Formula:** $C_{11}H_{15}Cl_2O_2PS_3$ [5]
- **Log P:** 5.84 [5]. This **high lipophilicity** indicates a strong tendency to adsorb to organic matter in soil and sediment and a potential for bioaccumulation. Extraction methods must be designed to efficiently desorb the analyte from these matrices.
- **Water Solubility:** 0.044 mg/L at 20°C [5]. This **very low solubility** necessitates the preconcentration of large water volumes (e.g., via SPE) to achieve low detection limits.
- **Mode of Action:** Acetylcholinesterase (AChE) inhibitor [5].

Experimental Workflow

The following diagram outlines the complete analytical procedure from sample collection to data analysis.



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Important Notes for Researchers

- **No Single Ideal Method:** Given the structural diversity of environmental contaminants and matrix effects, a combined analytical approach using complementary techniques (e.g., both GC-MS and LC-MS/MS) is often necessary for high-confidence identification [3].
- **Quality Control:** Include procedural blanks, matrix spikes, and continuing calibration verification in every batch of samples to ensure data quality and monitor for contamination.
- **Reference Standards:** The analysis is highly dependent on the availability of a certified reference standard of **Phenkapton** for accurate quantification and confirmation.

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